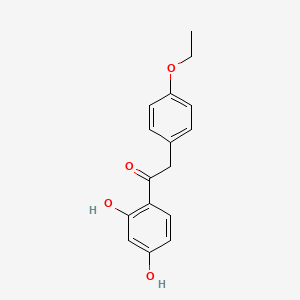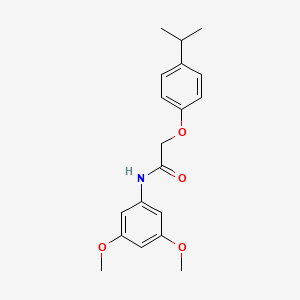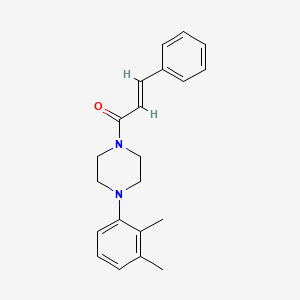
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone, also known as DEPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone is still not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. This compound has also been found to possess metal-chelating properties, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects that make it a valuable tool for studying various disease states. This compound has been found to possess potent antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation-related damage. This compound has also been found to possess anti-cancer properties, making it a potential candidate for the development of novel cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying various disease states that are characterized by oxidative stress and inflammation. However, one of the main limitations of using this compound in lab experiments is its relatively high cost compared to other compounds with similar properties.
Orientations Futures
There are several future directions for research on 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. One potential area of research is the development of novel cancer therapies based on the anti-cancer properties of this compound. Another potential area of research is the development of new antioxidant and anti-inflammatory agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states.
Méthodes De Synthèse
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxyacetophenone with 4-ethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product can then be purified using various chromatographic techniques to obtain a high-purity sample of this compound.
Applications De Recherche Scientifique
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone has been used in a wide range of scientific research applications, including the study of oxidative stress, inflammation, and cancer. This compound has been found to possess potent antioxidant and anti-inflammatory properties, making it a valuable tool for studying the role of these processes in various disease states.
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-20-13-6-3-11(4-7-13)9-15(18)14-8-5-12(17)10-16(14)19/h3-8,10,17,19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSSGESPLNMCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)


![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)

![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
